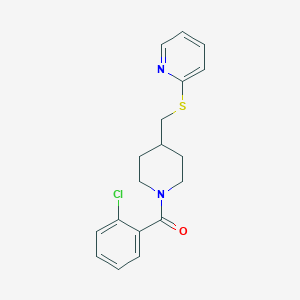

(2-Chlorophenyl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

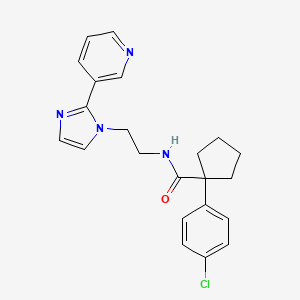

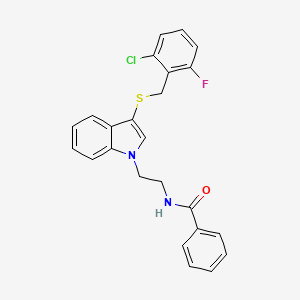

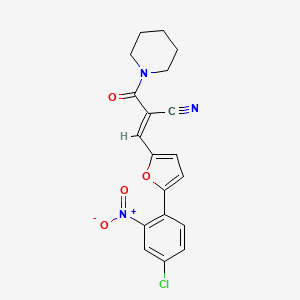

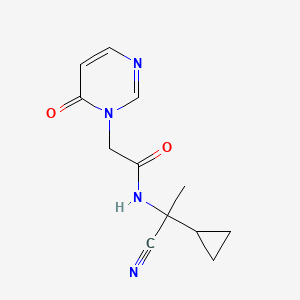

The compound “(2-Chlorophenyl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone” is a complex organic molecule that contains several functional groups. It has a 2-chlorophenyl group, a pyridin-2-ylthio group, a piperidin-1-yl group, and a methanone group . These groups could potentially give the compound a variety of chemical properties and reactivities.

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement and bonding of its atoms. The presence of aromatic rings (phenyl and pyridinyl groups) and a piperidine ring could result in a rigid and planar structure. The chlorine atom and the sulfur atom might also influence the overall shape and electronic distribution of the molecule .Chemical Reactions Analysis

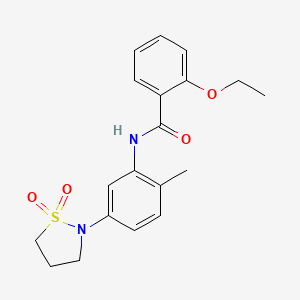

The reactivity of this compound would be influenced by its functional groups. The phenyl and pyridinyl groups might undergo electrophilic aromatic substitution reactions. The piperidine ring could participate in reactions involving the nitrogen atom .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of a polar carbonyl group and potentially polarizable sulfur and chlorine atoms could impact its solubility and reactivity .Applications De Recherche Scientifique

Biocatalytic Production

- Biocatalysis in Drug Intermediate Synthesis : A study by Ni, Zhou, and Sun (2012) explored the use of Kluyveromyces sp. in the biocatalytic production of (S)-(4-Chlorophenyl)-(pyridin-2-yl)methanol [(S)-CPMA], an important chiral intermediate of the anti-allergic drug Betahistine. The process involved stereoselective reduction and achieved high enantiomeric excess and yield, demonstrating the compound's role in pharmaceutical synthesis (Ni, Zhou, & Sun, 2012).

Antimicrobial and Anticancer Agents

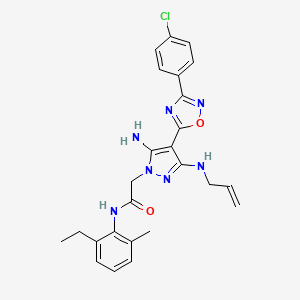

- Novel Heterocyclic Compounds : Katariya, Vennapu, and Shah (2021) synthesized novel heterocyclic compounds including pyridyl-pyrazolines, showing significant anticancer and antimicrobial properties. This indicates the potential of such compounds in therapeutic applications (Katariya, Vennapu, & Shah, 2021).

- Pyrazole Derivatives for Antimicrobial and Anticancer Applications : Hafez, El-Gazzar, and Al-Hussain (2016) developed pyrazole derivatives that exhibited high anticancer and antimicrobial activities, highlighting the potential of these compounds in medical applications (Hafez, El-Gazzar, & Al-Hussain, 2016).

Molecular and Structural Studies

- Structural Analysis for Drug Design : Various studies have focused on the structural analysis and molecular docking of related compounds for potential drug design. These include investigations into crystal and molecular structures, offering insights into drug interactions at a molecular level (Revathi et al., 2015).

Medicinal Chemistry

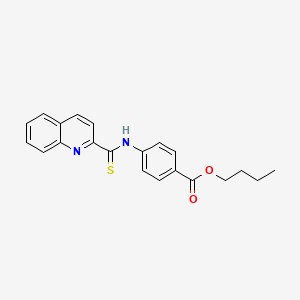

- Cannabinoid Receptor Interaction : Shim et al. (2002) investigated the molecular interaction of a similar compound with the CB1 cannabinoid receptor, contributing to the understanding of receptor-ligand interactions in medicinal chemistry (Shim et al., 2002).

Synthesis and Process Development

- Synthetic Routes for Clinical Trials : Kopach et al. (2010) described the synthesis of a related compound, highlighting its significance as an intermediate in the manufacture of NK1-II inhibitor LY686017. The study underscores the compound's role in facilitating clinical trials and drug development (Kopach et al., 2010).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(2-chlorophenyl)-[4-(pyridin-2-ylsulfanylmethyl)piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN2OS/c19-16-6-2-1-5-15(16)18(22)21-11-8-14(9-12-21)13-23-17-7-3-4-10-20-17/h1-7,10,14H,8-9,11-13H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKQSQNTZKGSOSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CSC2=CC=CC=N2)C(=O)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Chlorophenyl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2859619.png)

![3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2859622.png)

![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]-N'-[2-(methylthio)phenyl]ethanediamide](/img/structure/B2859623.png)

![5-[4-(Dimethylamino)phenyl]-2,4-pentadienylidenemalononitrile](/img/structure/B2859634.png)

![4-(6-Ethoxybenzo[d]thiazol-2-yl)morpholine](/img/structure/B2859636.png)